molecular formula C6H13Br B146007 2-Bromohexane CAS No. 3377-86-4

2-Bromohexane

Cat. No.: B146007
CAS No.: 3377-86-4
M. Wt: 165.07 g/mol
InChI Key: NEBYCXAKZCQWAW-UHFFFAOYSA-N
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Description

2-Bromohexane is an organobromine compound with the chemical formula CH₃CH(Br)(CH₂)₃CH₃. It is a colorless liquid and is known for being a chiral molecule, meaning it has non-superimposable mirror images. This compound is commonly used in organic synthesis and various chemical reactions .

Scientific Research Applications

Kinetics and Reactions in the Gas Phase

Research by Chuchani, Martín, Rotinov, and Dominguez (1990) investigated the elimination kinetics of 2-bromohexane in the gas phase. They found that the reactions are homogeneous, unimolecular, and follow first-order rate laws. The study provides insights into the behavior of this compound under different temperature and pressure conditions, which is vital for understanding its reactivity and potential applications in various fields, including chemical synthesis and environmental chemistry (Chuchani et al., 1990).

Interaction with Cellular Targets

Davda et al. (2013) explored the cellular targets of 2-bromopalmitate, a derivative of this compound. Their study highlights the compound's reactivity with diverse membrane-associated enzymes, which could be relevant for understanding its role in biological systems and potential therapeutic applications (Davda et al., 2013).

Environmental Reactions with Nucleophiles

Haag and Mill (1988) focused on the rate constants for reactions of this compound with various naturally occurring nucleophiles. This research is significant for assessing the environmental fate of this compound, particularly in understanding how it interacts with different components in aquatic systems (Haag & Mill, 1988).

Ionic Liquid Synthesis

Nwosu, Schleicher, and Scurto (2009) examined the high-pressure phase equilibria for the synthesis of ionic liquids involving this compound. Their findings contribute to the development of sustainable synthesis methods for ionic liquids, which are important in a variety of industrial and scientific applications (Nwosu et al., 2009).

Vibrational Analysis for Conformer Assignments

Crowder and Iwunze (1977) conducted a vibrational analysis of this compound, which helped in making vibrational assignments for several conformers. Such studies are essential for understanding the molecular structure and behavior of compounds like this compound in various states (Crowder & Iwunze, 1977).

Safety and Hazards

2-Bromohexane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

2-Bromohexane is an organobromine compound . It doesn’t have a specific biological target due to its simple structure and lack of functional groups that would interact with biological macromolecules.

Mode of Action

The primary reaction that this compound undergoes is nucleophilic substitution, where a nucleophile replaces the bromine atom. In addition, this compound can undergo elimination reactions, where the bromine atom and a hydrogen atom on the adjacent carbon are removed to form an alkene . These reactions can occur in biological systems and may lead to various effects.

Pharmacokinetics

Excretion is likely to occur through the urine and feces .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect the reactions it undergoes. In addition, factors such as temperature and pH can influence the rate of these reactions. The compound’s stability may also be affected by light and heat .

Biochemical Analysis

Biochemical Properties

It is known that 2-Bromohexane is a chiral compound , which suggests that it may interact differently with enzymes, proteins, and other biomolecules depending on its orientation.

Molecular Mechanism

It is known that most 2-bromoalkanes are prepared by addition of hydrogen bromide to the 1-alkene

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromohexane is typically synthesized through the addition of hydrogen bromide to hex-1-ene. This reaction follows Markovnikov’s rule, which states that the hydrogen atom from hydrogen bromide will attach to the carbon with the greater number of hydrogen atoms, resulting in the formation of this compound . The reaction can be carried out under phase-transfer catalyst conditions to improve the contact between hydrogen bromide and hex-1-ene .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hex-1-ene is reacted with hydrogen bromide in the presence of a phase-transfer catalyst. The reaction mixture is then subjected to distillation to purify the this compound .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleoph

Properties

IUPAC Name

2-bromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYCXAKZCQWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871016
Record name Hexane, 2-bromo-
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Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3377-86-4
Record name 2-Bromohexane
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Record name 2-Bromohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 2-bromo-
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Record name Hexane, 2-bromo-
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Record name 2-bromohexane
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Record name 2-BROMOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the thermal decomposition behavior of 2-bromohexane?

A1: this compound undergoes unimolecular, homogeneous elimination reactions in the gas phase at temperatures between 310-360°C. [] This decomposition follows first-order kinetics and is influenced by the electron-releasing effect of alkyl groups. The primary products are a mixture of olefins (alkenes) and hydrogen bromide (HBr). Notably, the olefin products further isomerize in the presence of HBr until an equilibrium mixture is established. []

Q2: Are there any spectroscopic characterizations of this compound available?

A2: Yes, infrared (IR) and Raman spectroscopic data are available for this compound. [] These studies utilized vibrational analysis to identify and assign specific vibrational modes to different conformers of the molecule. This information is valuable for understanding the structural flexibility and conformational preferences of this compound.

Q3: How does the structure of this compound relate to its selectivity in forming cocrystals?

A3: The linear structure of this compound influences its ability to form inclusion complexes with perethylated pillar[5]arene (EtP5) and 3,5-dinitrobenzonitrile (DNB). [] Studies show that the cocrystal formed exhibits stronger pore-inside interactions with 1-bromohexane (linear) compared to this compound (branched), leading to nearly 100% selectivity for the linear isomer. [] This selectivity highlights the impact of molecular shape and steric factors on cocrystal formation.

Q4: Has this compound been detected in environmental samples?

A4: Yes, this compound has been identified in wastewater samples from unconventional natural gas development (UNGD) using advanced gas chromatographic techniques. [] Its presence, along with other halogenated hydrocarbons, raises concerns about the environmental impact of UNGD and the potential formation of unintended byproducts during these operations. []

Q5: Can this compound be synthesized for specific applications?

A5: Yes, this compound serves as a starting material in the synthesis of ethyl 4-methyloctanoate, the aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros L.). [] Grignard coupling reactions are commonly employed in these syntheses, highlighting the versatility of this compound as a building block in organic chemistry.

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